3,3-bis(Hydroxymethyl)-2,3-dihydro-4H-thiochromen-4-one benzaldehyde acetal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-bis(Hydroxymethyl)-2,3-dihydro-4H-thiochromen-4-one benzaldehyde acetal is a complex organic compound that belongs to the class of thiochromenes. Thiochromenes are sulfur-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of hydroxymethyl groups and a benzaldehyde acetal moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-bis(Hydroxymethyl)-2,3-dihydro-4H-thiochromen-4-one benzaldehyde acetal typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiochromene Core: The initial step involves the cyclization of a suitable precursor, such as a 2-hydroxythiophenol derivative, with an aldehyde under acidic conditions to form the thiochromene core.
Introduction of Hydroxymethyl Groups: The thiochromene core is then subjected to a hydroxymethylation reaction using formaldehyde and a base, such as sodium hydroxide, to introduce the hydroxymethyl groups at the 3-position.
Formation of Benzaldehyde Acetal: Finally, the benzaldehyde acetal moiety is introduced through an acetalization reaction with benzaldehyde in the presence of an acid catalyst, such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
3,3-bis(Hydroxymethyl)-2,3-dihydro-4H-thiochromen-4-one benzaldehyde acetal can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzaldehyde acetal moiety can participate in nucleophilic substitution reactions, where the acetal group is replaced by other nucleophiles under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Acidic or basic catalysts, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3,3-bis(Hydroxymethyl)-2,3-dihydro-4H-thiochromen-4-one benzaldehyde acetal has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3-bis(Hydroxymethyl)-2,3-dihydro-4H-thiochromen-4-one benzaldehyde acetal involves its interaction with specific molecular targets and pathways. The compound’s hydroxymethyl groups and benzaldehyde acetal moiety allow it to form covalent bonds with biological macromolecules, potentially inhibiting or modifying their function. This can lead to various biological effects, such as enzyme inhibition or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3,3-bis(Hydroxymethyl)-2,3-dihydro-4H-chromen-4-one benzaldehyde acetal
- 3,3-bis(Hydroxymethyl)-2,3-dihydro-4H-thiochromen-4-one
Uniqueness
Compared to similar compounds, 3,3-bis(Hydroxymethyl)-2,3-dihydro-4H-thiochromen-4-one benzaldehyde acetal is unique due to the presence of both hydroxymethyl groups and a benzaldehyde acetal moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-phenylspiro[1,3-dioxane-5,3'-2H-thiochromene]-4'-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O3S/c19-16-14-8-4-5-9-15(14)22-12-18(16)10-20-17(21-11-18)13-6-2-1-3-7-13/h1-9,17H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLYKHKJNQKVSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(COC(O1)C3=CC=CC=C3)CSC4=CC=CC=C4C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.